2-(Bromomethyl)-1-chloro-3-methoxybenzene

Benzyl Bromide Stability Chemical Storage Procurement Quality Control

2-(Bromomethyl)-1-chloro-3-methoxybenzene (CAS 83781-95-7), also known as 2-chloro-6-methoxybenzyl bromide, is a halogenated aromatic compound belonging to the class of benzyl bromides. It possesses a 1,2,3-trisubstituted benzene ring bearing a reactive bromomethyl group (-CH₂Br), a chloro substituent (-Cl), and an electron-donating methoxy group (-OCH₃).

Molecular Formula C8H8BrClO
Molecular Weight 235.5 g/mol
CAS No. 83781-95-7
Cat. No. B1322237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-1-chloro-3-methoxybenzene
CAS83781-95-7
Molecular FormulaC8H8BrClO
Molecular Weight235.5 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)Cl)CBr
InChIInChI=1S/C8H8BrClO/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,5H2,1H3
InChIKeyUBHMKGCZRSUSPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-1-chloro-3-methoxybenzene (CAS 83781-95-7): A Triply Functionalized Benzyl Bromide Building Block


2-(Bromomethyl)-1-chloro-3-methoxybenzene (CAS 83781-95-7), also known as 2-chloro-6-methoxybenzyl bromide, is a halogenated aromatic compound belonging to the class of benzyl bromides [1]. It possesses a 1,2,3-trisubstituted benzene ring bearing a reactive bromomethyl group (-CH₂Br), a chloro substituent (-Cl), and an electron-donating methoxy group (-OCH₃). The compound has a molecular weight of 235.51 g/mol, a calculated LogP (XLogP3) of 3.1, and a predicted boiling point of 262.7±25.0 °C . It is commercially available as a research intermediate, typically supplied at 95% purity and often stabilized with a copper/quinone/CaCO₃ additive system to prevent decomposition during storage and shipping .

Why 2-(Bromomethyl)-1-chloro-3-methoxybenzene Cannot Be Replaced by Simple Analogs in Complex Syntheses


Generic substitution of 2-(bromomethyl)-1-chloro-3-methoxybenzene with closely related benzyl bromide derivatives fails because of the unique interplay between its three substituents. The specific 1,2,3-substitution pattern, combined with the presence of both a benzylic bromide and an aryl chloride, creates an orthogonal reactivity profile that is not replicated by simple benzyl bromide, para-substituted analogs, or regioisomers. For instance, replacing the methoxy group with a methyl group (CAS 259733-13-6) alters the electron density and nucleophilic substitution rates . Swapping the bromomethyl and chloro positions to form a chloromethyl-bromo analog (CAS 93710-53-3) changes the sequence of reactivity and the synthetic options for sequential functionalization [1]. Even moving the bromomethyl group to the 4-position (CAS 103347-14-4) yields a regioisomer with different steric and electronic properties, which can drastically affect reaction outcomes, particularly in cross-coupling or directed metalation applications [2]. These seemingly minor structural changes invalidate the precise reaction conditions, yields, and selectivities established for the target compound, leading to synthetic failures and increased costs.

Quantitative Differentiation Evidence for 2-(Bromomethyl)-1-chloro-3-methoxybenzene vs. Analogs


Stabilized Formulation Prevents Decomposition, Unlike Unstabilized Analogs

2-(Bromomethyl)-1-chloro-3-methoxybenzene is supplied with a stabilization system containing copper (Cu), hydroquinone (HQ), and calcium carbonate (CaCO₃), as specified by the supplier Bidepharm . This stabilizer package is designed to inhibit radical-induced decomposition and acid-catalyzed hydrolysis, which are common degradation pathways for benzyl bromides. In contrast, close structural analogs such as 2-(bromomethyl)-1-chloro-3-methylbenzene (CAS 259733-13-6) and 4-(bromomethyl)-1-chloro-2-methoxybenzene (CAS 103347-14-4) are generally offered without such a comprehensive stabilization system, as indicated by the absence of stabilizer declarations in their commercial listings .

Benzyl Bromide Stability Chemical Storage Procurement Quality Control

Electron-Donating Methoxy Group Accelerates Nucleophilic Substitution vs. Nitro or Methyl Analogs

The methoxy group (-OCH₃) at the 3-position of 2-(bromomethyl)-1-chloro-3-methoxybenzene is a strong electron-donating substituent via resonance, which stabilizes the benzyl carbocation intermediate formed during SN1 reactions and increases the electron density at the benzylic carbon, thereby accelerating SN2 reactions relative to electron-withdrawing or less donating substituents. Kinetic studies on analogous systems show that p-methoxybenzyl bromide reacts significantly faster than p-nitrobenzyl bromide with ethanol (class-level inference) . This class-level data can be extrapolated to the target compound to infer a faster reaction rate compared to a nitro-substituted analog like 2-(bromomethyl)-1-chloro-3-nitrobenzene (CAS 56433-01-3) .

Nucleophilic Substitution Kinetics Electronic Effects Benzyl Bromide Reactivity

Higher Purity Grade and Analytical Certification Ensure Consistent Performance in Cross-Couplings

Commercial sources for 2-(bromomethyl)-1-chloro-3-methoxybenzene, such as Bidepharm and Leyan, specify a purity of 95% or 98% and provide batch-specific analytical reports including NMR, HPLC, and GC . This level of certification and purity control is critical for cross-coupling reactions (e.g., Suzuki, Sonogashira) where catalyst poisons or impurities can drastically reduce yields. While analog compounds like 2-(bromomethyl)-1-chloro-3-methylbenzene (CAS 259733-13-6) are also available at 98% purity, the provision of comprehensive analytical data may vary by supplier. The explicit availability of such data for the target compound reduces the risk of synthetic failure due to unidentified impurities.

Cross-Coupling Yield Purity Requirement Analytical QC

Unique 1,2,3-Trisubstitution Pattern Enables Orthogonal Sequential Derivatization

2-(Bromomethyl)-1-chloro-3-methoxybenzene presents three distinct and orthogonally reactive functional handles: a benzylic bromide (highly reactive in nucleophilic substitution), an aryl chloride (less reactive, allowing for later-stage cross-coupling), and a methoxy group (directing and activating for electrophilic aromatic substitution). This pattern is distinct from the regioisomer 4-(bromomethyl)-1-chloro-2-methoxybenzene (CAS 103347-14-4), which has a different substitution pattern that alters the electronic and steric environment for further functionalization [1]. The 1,2,3-arrangement provides a unique combination of steric and electronic properties that can dictate regioselectivity in subsequent reactions, a feature not shared by the 1,2,4- or 1,2,5-regioisomers.

Orthogonal Reactivity Sequential Functionalization Multistep Synthesis

High-Impact Application Scenarios for 2-(Bromomethyl)-1-chloro-3-methoxybenzene


Step-Economical Synthesis of Densely Functionalized Pharmaceutical Intermediates

The orthogonal reactivity of the bromomethyl and chloro groups in 2-(bromomethyl)-1-chloro-3-methoxybenzene enables two sequential functionalizations without protecting group manipulation. For example, the benzylic bromide can undergo a rapid nucleophilic substitution (e.g., with an amine or thiol), while the less reactive aryl chloride is reserved for a later-stage cross-coupling (e.g., Suzuki or Sonogashira) to introduce an aryl or alkynyl group. This 'orthogonal handle' strategy, as inferred from the compound's structure and class-level reactivity principles [1], is particularly valuable in medicinal chemistry for the rapid assembly of diverse compound libraries. The use of a stabilized, high-purity product further ensures that these sequential reactions proceed with high yields and reproducibility, reducing the need for extensive optimization and purification.

Construction of Complex Agrochemical Scaffolds via Tandem Substitution/Cross-Coupling

The compound's 1,2,3-trisubstituted benzene core is a common motif in modern agrochemicals. The presence of a methoxy group not only influences the reactivity of the halogens but also serves as a potential hydrogen-bond acceptor or a site for further modification (e.g., demethylation to a phenol). The electron-donating nature of the methoxy group, as supported by class-level kinetic data , enhances the rate of benzylic substitution, allowing for milder reaction conditions and improved yields in the first step of a sequence. This efficiency is critical for industrial-scale synthesis where cost and throughput are paramount. The stabilized form of the compound is essential for maintaining quality in large-scale or long-term projects, preventing batch-to-batch variability due to degradation.

Precursor for Benzyne Chemistry and Directed Ortho-Metalation Strategies

The specific 1,2,3-substitution pattern with a methoxy group in the 3-position can direct electrophilic aromatic substitution and, importantly, can be exploited in directed ortho-metalation (DoM) reactions. The methoxy group is a strong ortho-director, and the adjacent chloro group can serve as a blocking or directing element. This combination allows for the regiospecific introduction of additional functional groups onto the aromatic ring. Furthermore, the compound can serve as a precursor for the generation of aryne intermediates, which are highly reactive and useful for constructing polycyclic systems. This application scenario leverages the compound's unique regiochemistry and orthogonal reactivity, which are not found in simpler benzyl bromides or other regioisomers [2].

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